

Solubility Profile of Ethyl 4-bromo-1H-indole-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 4-bromo-1H-indole-2-carboxylate*

Cat. No.: B035526

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **Ethyl 4-bromo-1H-indole-2-carboxylate**, a key intermediate in various synthetic and medicinal chemistry applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility in common laboratory solvents. It includes a detailed experimental protocol based on the reliable shake-flask method, a qualitative discussion on expected solubility based on the compound's structure, and a proposed synthetic workflow. This guide aims to equip researchers with the necessary tools and information to effectively work with this compound.

Introduction

Ethyl 4-bromo-1H-indole-2-carboxylate (CAS No: 103858-52-2) is a substituted indole derivative.^{[1][2][3][4]} The indole scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. Understanding the solubility of this particular derivative is crucial for its application in drug design, process development, and various chemical syntheses. Solubility dictates the choice of solvents for reactions, purification methods like crystallization, and formulation strategies for potential therapeutic agents. This guide provides a foundational understanding of its likely solubility and the means to quantify it.

Predicted Solubility Profile

Based on the chemical structure of **Ethyl 4-bromo-1H-indole-2-carboxylate**, a qualitative prediction of its solubility can be made. The molecule possesses both hydrophobic and moderately polar characteristics. The ethyl ester and the indole nitrogen's ability to act as a hydrogen bond donor introduce some polarity. However, the bulky brominated benzene ring portion of the indole structure is largely nonpolar.

It is therefore anticipated that **Ethyl 4-bromo-1H-indole-2-carboxylate** will exhibit:

- Low solubility in highly polar protic solvents like water.
- Moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).
- Good solubility in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.
- Moderate solubility in alcohols such as ethanol and methanol.

These predictions are based on the general principle of "like dissolves like". For precise, quantitative data, experimental determination is necessary.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data (e.g., in mg/mL or mol/L) for **Ethyl 4-bromo-1H-indole-2-carboxylate** in common laboratory solvents is not readily available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Method
Water	25	Shake-Flask		
Ethanol	25	Shake-Flask		
Methanol	25	Shake-Flask		
Acetone	25	Shake-Flask		
Ethyl Acetate	25	Shake-Flask		
Dichloromethane	25	Shake-Flask		
Chloroform	25	Shake-Flask		
Dimethyl Sulfoxide (DMSO)	25	Shake-Flask		
N,N-Dimethylformamide (DMF)	25	Shake-Flask		

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

4.1. Materials

- **Ethyl 4-bromo-1H-indole-2-carboxylate**
- Selected solvents (e.g., water, ethanol, DMSO, etc.)
- Scintillation vials or other suitable sealed containers

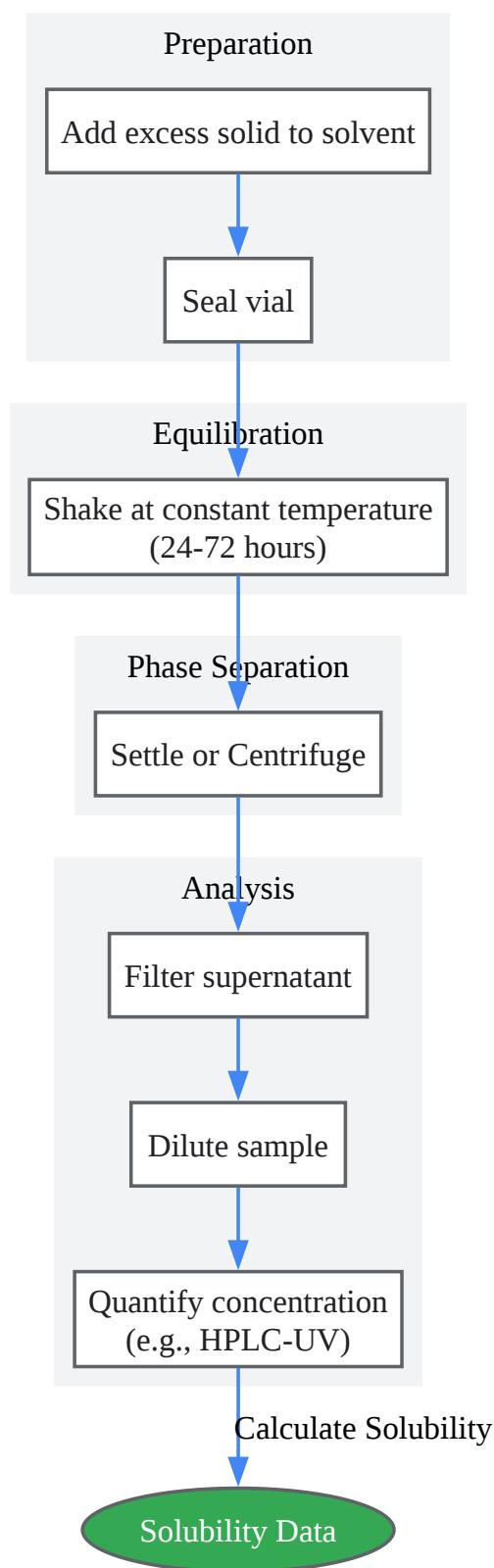
- Orbital shaker or rotator in a temperature-controlled environment
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes for standard and sample preparation

4.2. Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **Ethyl 4-bromo-1H-indole-2-carboxylate** to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.
 - Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
 - Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary experiment can determine the optimal equilibration time.
- Phase Separation:
 - After equilibration, let the vials stand to allow the excess solid to settle.
 - Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
- Sample Collection and Preparation:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Filter the aliquot through a syringe filter to remove any remaining solid particles.

- Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC-UV).
 - Prepare a calibration curve using standard solutions of **Ethyl 4-bromo-1H-indole-2-carboxylate** of known concentrations.
 - Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

4.3. Experimental Workflow Diagram



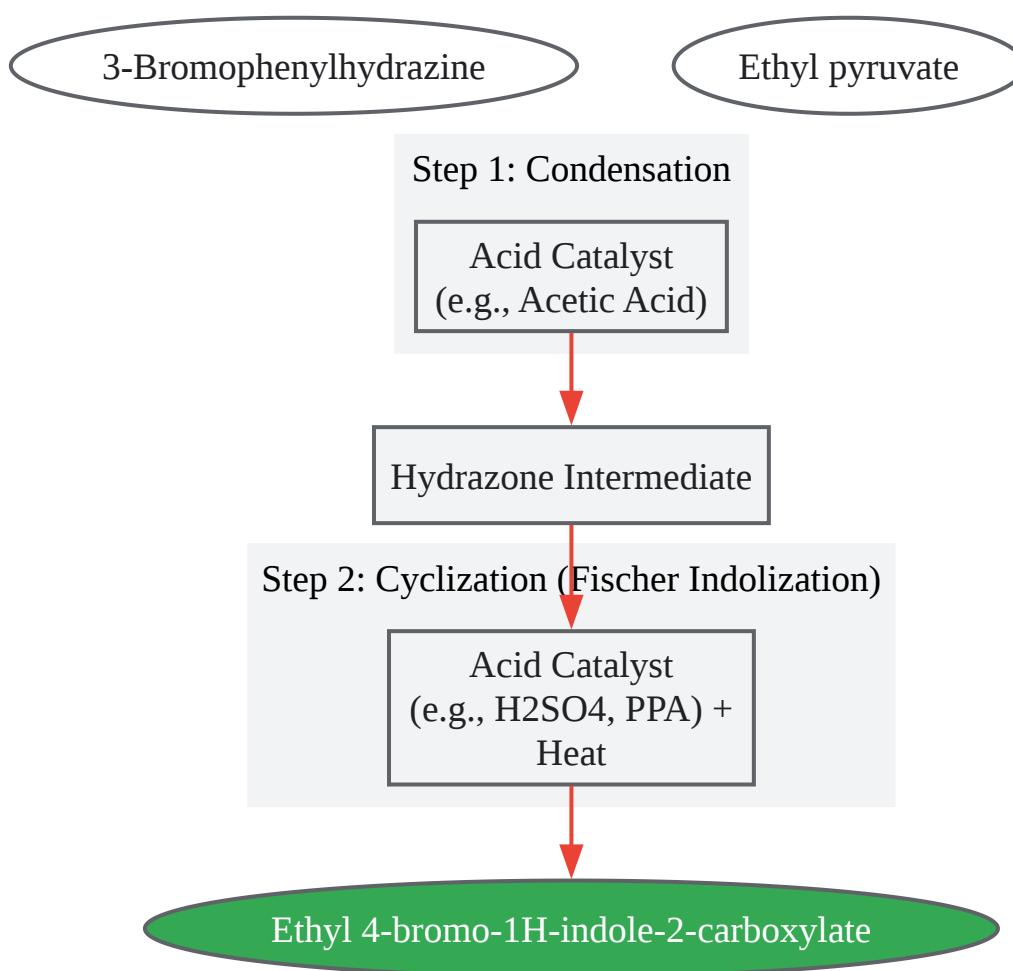
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Caption: Workflow for Thermodynamic Solubility Determination.

Synthetic Pathway Overview

Ethyl 4-bromo-1H-indole-2-carboxylate can be synthesized through various methods, with a common approach being the Fischer indole synthesis. This involves the reaction of a substituted phenylhydrazine with a pyruvate derivative.

5.1. Proposed Synthesis Workflow



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